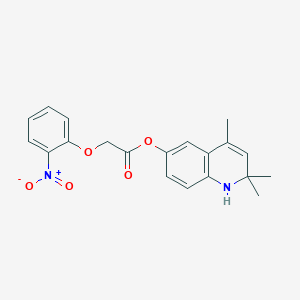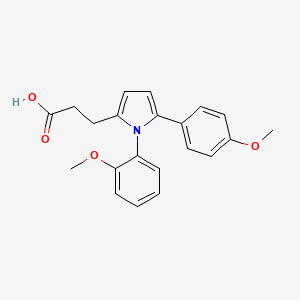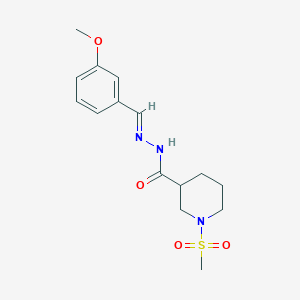![molecular formula C19H37N3O3 B4551724 ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4551724.png)
ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H37N3O3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.28349205 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Applications in Polymers
One study explored the synthesis and characterization of hindered-phenol-containing amine moieties, similar in structure to the compound , for use as antioxidants in polypropylene copolymers. The research demonstrated that these compounds significantly improve the thermal stability of the polymers, suggesting potential applications in enhancing the durability of plastic materials (Desai et al., 2004).
Aromatase Inhibitors for Cancer Treatment
Another study focused on the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which include structures related to the compound , as aromatase inhibitors. These compounds showed significant potential in inhibiting estrogen biosynthesis, presenting a promising approach for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Antimicrobial Activity of Triazolone Derivatives
Research into 1,2,4-triazol-3-one derivatives, starting from compounds structurally related to the target molecule, revealed antimicrobial properties. The study reported the synthesis of Mannich bases incorporating the piperazine nucleus, which exhibited good activity against several microorganisms, suggesting applications in developing new antimicrobial agents (Fandaklı et al., 2012).
Molecular Structure and Hydrogen Bonding
An investigation into the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine revealed insights into the stabilization of molecules through hydrogen bonding and C-H…π interactions. This research provides valuable information for the design of new materials with specific physical properties (Khan et al., 2013).
Novel Carbonylation Reaction in Organic Synthesis
A study demonstrated a rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to a novel carbonylation at a C−H bond in the piperazine ring. This reaction underscores the versatility of piperazine derivatives in organic synthesis, potentially opening new pathways for the construction of complex molecules (Ishii et al., 1997).
Propiedades
IUPAC Name |
ethyl 4-[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-4-25-19(24)21-10-6-17(7-11-21)22-13-12-20(9-5-16(2)3)18(15-22)8-14-23/h16-18,23H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUWTJTARZEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-BENZYL-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4551656.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4551658.png)

![Ethyl 4-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4551669.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4551673.png)
![6-cyclopropyl-N-(2-fluorophenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4551675.png)

![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4551685.png)
![4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide](/img/structure/B4551694.png)

![4-(2-METHYLPROPYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4551706.png)

![2-[({[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4551738.png)
